![molecular formula C17H21BO2S B1418341 4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane CAS No. 1007847-76-8](/img/structure/B1418341.png)
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Chemical Reactions Analysis
Similar compounds are often used in Suzuki cross-coupling reactions and amination reactions . They can also be used in the coupling reactions with carbonyl compounds under Ir-catalyzed photoredox conditions .Wissenschaftliche Forschungsanwendungen
-
Borylation of Alkylbenzenes
- Field : Organic Chemistry
- Application : This compound may be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The exact method would depend on the specific reaction conditions and the palladium catalyst used. Generally, this involves mixing the alkylbenzene with the boron compound and the catalyst, and heating the mixture to facilitate the reaction .
- Results : The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
-
Hydroboration of Alkynes and Alkenes
- Field : Organic Chemistry
- Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : The exact method would depend on the specific reaction conditions and the transition metal catalyst used. Generally, this involves mixing the alkyne or alkene with the boron compound and the catalyst, and heating the mixture to facilitate the reaction .
- Results : The result is the formation of boronate esters, which are useful intermediates in organic synthesis .
-
Coupling with Aryl Iodides
- Field : Organic Chemistry
- Application : This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Method : The exact method would depend on the specific reaction conditions and the copper catalyst used. Generally, this involves mixing the aryl iodide with the boron compound and the catalyst, and heating the mixture to facilitate the reaction .
- Results : The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .
-
Synthesis of Poly(phenylenevinylene)
- Field : Polymer Chemistry
- Application : This compound can be used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials .
- Method : The exact method would depend on the specific reaction conditions. Generally, this involves a condensation reaction .
- Results : The result is the formation of poly(phenylenevinylene), a semiconducting polymer .
-
Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
- Method : The exact method would depend on the specific reaction conditions and the transition metal catalyst used. Generally, this involves mixing the boron compound with an aryl halide and the catalyst, and heating the mixture to facilitate the reaction .
- Results : The result is the formation of a biaryl compound, which is a useful intermediate in organic synthesis .
-
Protodeboronation
- Field : Organic Chemistry
- Application : This compound can be used in protodeboronation .
- Method : The exact method would depend on the specific reaction conditions. Generally, this involves heating the boron compound to facilitate the reaction .
- Results : The result is the removal of the boron group, which can be a useful step in organic synthesis .
-
Synthesis of Poly(phenylenevinylene) for 2D Semiconducting Materials
- Field : Polymer Chemistry
- Application : This compound can be used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials, through aldol condensation .
- Method : The exact method would depend on the specific reaction conditions. Generally, this involves a condensation reaction .
- Results : The result is the formation of poly(phenylenevinylene), a semiconducting polymer .
-
Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : This compound can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
- Method : The exact method would depend on the specific reaction conditions and the transition metal catalyst used. Generally, this involves mixing the boron compound with an aryl halide and the catalyst, and heating the mixture to facilitate the reaction .
- Results : The result is the formation of a biaryl compound, which is a useful intermediate in organic synthesis .
-
Protodeboronation
- Field : Organic Chemistry
- Application : This compound can be used in protodeboronation .
- Method : The exact method would depend on the specific reaction conditions. Generally, this involves heating the boron compound to facilitate the reaction .
- Results : The result is the removal of the boron group, which can be a useful step in organic synthesis .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(thiophen-2-ylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2S/c1-16(2)17(3,4)20-18(19-16)14-9-7-13(8-10-14)12-15-6-5-11-21-15/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUSDABOPHYPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656437 | |
| Record name | 4,4,5,5-Tetramethyl-2-{4-[(thiophen-2-yl)methyl]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane | |
CAS RN |
1007847-76-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-thienylmethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007847-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-{4-[(thiophen-2-yl)methyl]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418259.png)
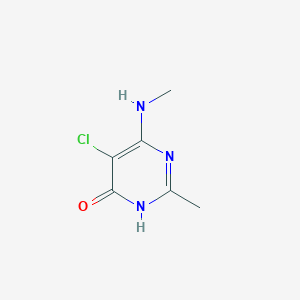
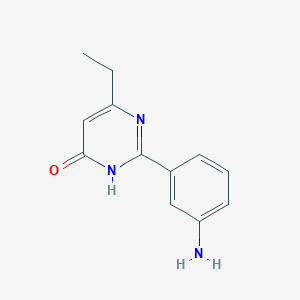
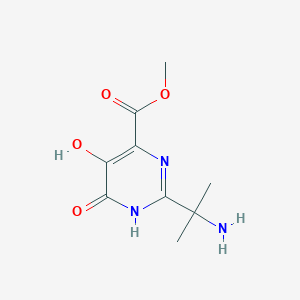
![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)
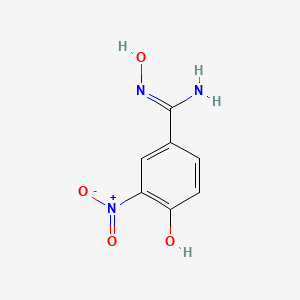
![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)
![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)
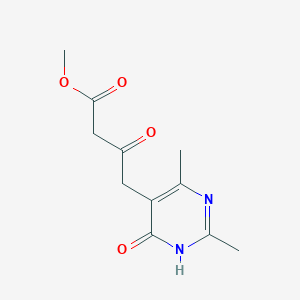
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)
![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)
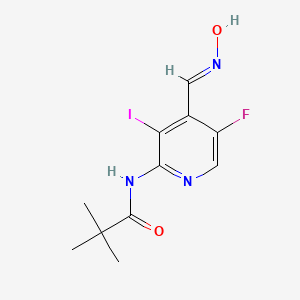
![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)